2-chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3-thiazole
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Overview
Description
2-chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3-thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This particular compound features a thiazole ring substituted with a chlorophenyl group and a chloromethyl group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3-thiazole typically involves the reaction of 2-chlorothiazole with 4-chlorobenzyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like methanol or ethanol . The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles.
Oxidation Reactions: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding thiols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Scientific Research Applications
2-chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3-thiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-{[(4-chlorophenyl)sulfanyl]methyl}-1,3-thiazole
- 2-chloro-5-{[(4-bromophenyl)sulfanyl]methyl}-1,3-thiazole
- 2-chloro-5-{[(4-methylphenyl)sulfanyl]methyl}-1,3-thiazole
Uniqueness
2-chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3-thiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and sulfur atoms in the molecule can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
IUPAC Name |
2-chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NS2/c11-7-1-3-8(4-2-7)14-6-9-5-13-10(12)15-9/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCHWJABPAJPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CN=C(S2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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